Lcj4RS3nle

Description

Lcj4RS3nle (CAS No. 918538-05-3) is a heterocyclic organic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol. Its systematic IUPAC name is 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine, and it is characterized by a fused bicyclic structure containing nitrogen and chlorine substituents. The compound’s InChI Key (BSZGZNRUUJXKKQ-UHFFFAOYSA-N) confirms its stereochemical uniqueness .

Properties

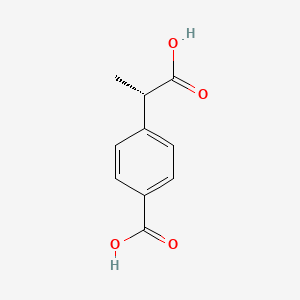

CAS No. |

145679-14-7 |

|---|---|

Molecular Formula |

C10H10O4 |

Molecular Weight |

194.18 g/mol |

IUPAC Name |

4-[(1S)-1-carboxyethyl]benzoic acid |

InChI |

InChI=1S/C10H10O4/c1-6(9(11)12)7-2-4-8(5-3-7)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14)/t6-/m0/s1 |

InChI Key |

ZHJJCJKDNFTHKD-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C(=O)O)C(=O)O |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1S)-2-Hydroxy-1-Methyl-2-Oxo-Ethyl)Benzoic Acid typically involves the following steps:

Starting Materials: The synthesis begins with benzoic acid derivatives and appropriate reagents to introduce the hydroxy and oxo groups.

Reaction Conditions: The reactions are carried out under controlled temperatures and pH conditions to ensure the desired stereochemistry and purity of the product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.

Automated Processes: Employing automated processes to control reaction conditions precisely and ensure consistent product quality.

Quality Control: Implementing rigorous quality control measures to monitor the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((1S)-2-Hydroxy-1-Methyl-2-Oxo-Ethyl)Benzoic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Catalysts: Catalysts like palladium on carbon (Pd/C) are employed in hydrogenation reactions.

Major Products

The major products formed from these reactions include:

Carboxylic Acids: From oxidation reactions.

Alcohols: From reduction reactions.

Substituted Benzoic Acids: From substitution reactions.

Scientific Research Applications

4-((1S)-2-Hydroxy-1-Methyl-2-Oxo-Ethyl)Benzoic Acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((1S)-2-Hydroxy-1-Methyl-2-Oxo-Ethyl)Benzoic Acid involves:

Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

Pathways: It modulates various biochemical pathways, influencing cellular processes such as metabolism and signal transduction.

Comparison with Similar Compounds

Key Properties:

- Physicochemical Data: Boiling point: Not explicitly reported, but estimated to exceed 300°C due to its aromatic stability. Hydrogen bond acceptors/donors: 3/0, contributing to moderate solubility in polar aprotic solvents. Topological polar surface area (TPSA): 41.1 Ų, indicative of moderate membrane permeability .

- Synthetic Route : Synthesized via a two-step reaction involving:

- Moderate synthetic accessibility (3.2/5), enabling scalable production for pharmacological screening .

Comparison with Similar Compounds

Lcj4RS3nle belongs to the pyrrolotriazine class, which is structurally and functionally analogous to purine derivatives. Below is a comparative analysis with three related compounds:

Table 1: Structural and Functional Comparison

Critical Analysis of Structural and Functional Differences

A. Chlorine Substitution Patterns

- This compound’s 2,4-dichloro configuration enhances electrophilicity at the triazine ring, favoring nucleophilic attack in kinase-binding assays. In contrast, 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine exhibits higher reactivity, triggering PAINS (pan-assay interference compounds) alerts due to redox instability .

- 4-Chloro-5-isopropylpyrrolotriazine leverages its isopropyl group for hydrophobic interactions in ATP-binding pockets, improving anticancer potency compared to this compound .

B. Bioavailability and Toxicity

- This compound’s TPSA (41.1 Ų) and BBB permeability score (0.21) limit its central nervous system (CNS) penetration, whereas 7-chloro-1-methylpyrazolopyridine achieves superior CNS uptake (BBB score: 0.92) due to reduced hydrogen-bonding capacity .

- The H315-H319-H335 hazard warnings for this compound (skin/eye irritation, respiratory sensitization) are less severe than the genotoxicity risks associated with 5,7-dichloro analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.